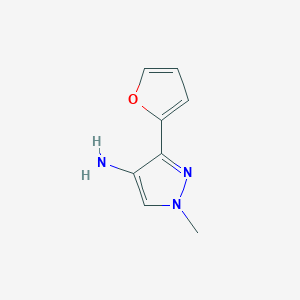

3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-5-6(9)8(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDGKWXXULMTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profiling of 1-Methyl-1H-pyrazol-4-amine Derivatives: From Scaffold to Drug Candidate

This guide provides an in-depth technical analysis of the solubility characteristics of 1-methyl-1H-pyrazol-4-amine and its medicinal derivatives. It is structured for researchers in medicinal chemistry and pre-formulation sciences.

Executive Summary

The 1-methyl-1H-pyrazol-4-amine scaffold (CAS: 69843-13-6) is a privileged heterocyclic building block, extensively utilized in the design of kinase inhibitors (e.g., LRRK2, BRAF, RET) and antiviral agents. While the core scaffold exhibits high aqueous solubility due to its low molecular weight and polarity, its derivatives often suffer from "brick-dust" insolubility—a critical bottleneck in oral bioavailability.

This guide analyzes the physicochemical determinants of solubility for this class, provides comparative data from clinical candidates, and outlines a validated experimental workflow for solubility profiling.

Physicochemical Profile of the Core Scaffold

Understanding the derivatives begins with the core. The 4-amino-1-methylpyrazole moiety is an electron-rich system. Unlike its isomer (3-aminopyrazole), the 4-amino variant donates electron density into the ring, significantly influencing the pKa of the ring nitrogens.

Table 1: Core Scaffold Properties

| Property | Value | Notes |

| IUPAC Name | 1-methyl-1H-pyrazol-4-amine | Core building block |

| CAS Number | 69843-13-6 | |

| Molecular Weight | 97.12 g/mol | Fragment-like space |

| Physical State | Low-melting solid / Oil | MP ~56°C (derivative dependent) |

| LogP (Calc) | ~ -0.4 | Highly hydrophilic |

| pKa (Basic) | ~ 3.0 – 4.0 | Protonation typically occurs at N2 (ring nitrogen) |

| Intrinsic Solubility | High (>100 mg/mL) | Freely soluble in water and DMSO |

Mechanistic Insight: The pH-Solubility Interplay

The solubility of 1-methyl-1H-pyrazol-4-amine derivatives is governed by the Henderson-Hasselbalch relationship .

-

Acidic Media (pH 1–3): The pyrazole ring (and potentially the exocyclic amine) protonates, forming a cation. This results in maximal solubility, often >100-fold higher than neutral solubility.

-

Neutral Media (pH 6–8): The molecule exists predominantly as a neutral free base. Solubility is limited by crystal lattice energy (melting point) and lipophilicity (LogP).

Solubility Data & Structure-Activity Relationships (SAR)

In drug discovery, this scaffold is rarely used in isolation. It is typically appended to larger, lipophilic cores (e.g., pyrimidines, quinazolines).

Case Study A: Kinase Inhibitors (LRRK2 & RET)

Derivatives incorporating 1-methyl-1H-pyrazol-4-amine often exhibit a steep pH-dependent solubility profile. Data below represents generalized trends from clinical candidates like Pralsetinib (structural analog) and specific LRRK2 inhibitors.

Table 2: Representative Solubility Data of Derivatives

| Medium | pH | Solubility (mg/mL) | Classification |

| 0.1N HCl | 1.0 | > 3.0 | High (Salt formation) |

| Phosphate Buffer | 2.5 | 0.1 – 0.5 | Moderate |

| Acetate Buffer | 4.5 | 0.01 – 0.05 | Low |

| Phosphate Buffer | 7.0 | < 0.001 | Insoluble (Limiting factor) |

| FaSSIF | 6.5 | 0.02 – 0.10 | Improved by micelles |

Critical Insight: The sharp drop in solubility between pH 2.5 and 4.5 indicates that the effective pKa of the solubilizing nitrogen is likely in the range of 2.5–3.5. Formulation strategies must rely on salt forms (e.g., hydrochloride, mesylate) to maintain solubility in the gastric environment.

Case Study B: Impact of R-Group Substitution

Modifying the 4-amino group or the pyrazole ring affects the crystal packing and solvation energy.

-

H-Bond Donors: Derivatives retaining the free NH of the 4-amino group often have higher melting points due to intermolecular H-bonding, lowering intrinsic solubility (

). -

Methylation: The N1-methyl group disrupts some H-bond networks compared to the N-unsubstituted pyrazole, generally improving organic solubility but reducing water solubility slightly compared to the N-H parent.

Experimental Protocols

To generate reliable data for these derivatives, a "Self-Validating" workflow is required.

Protocol 1: Thermodynamic Solubility (Gold Standard)

-

Objective: Determine equilibrium solubility (

) at specific pH values. -

Relevance: Critical for IND filing and formulation design.

Step-by-Step Methodology:

-

Preparation: Weigh 2–5 mg of the solid derivative into a chemically inert vial (glass or polypropylene).

-

Solvent Addition: Add 0.5 mL of buffer (pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration: Shake at 25°C for 24–48 hours. Note: 1-methyl-1H-pyrazol-4-amine derivatives may be chemically unstable in strong acid; check purity by HPLC after 4 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF membrane (0.45 µm). Caution: Check for adsorption of the amine to the filter.

-

Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO.

-

pH Verification: Measure the pH of the supernatant at the end of the experiment. If the pH shifted >0.1 units, the data is invalid.

Protocol 2: Kinetic Solubility (High-Throughput)

-

Objective: Rapidly screen hits during Lead Optimization.

-

Method: Nephelometry or UV-Spectroscopy.

-

Procedure:

-

Prepare 10 mM stock in DMSO.

-

Spike into PBS (pH 7.4) to final concentration of 100 µM (1% DMSO).

-

Incubate for 90 minutes.

-

Measure light scattering.

-

Result: Identifies if compound precipitates at bio-relevant concentrations.

-

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for optimizing the solubility of this scaffold.

Caption: Decision tree for optimizing solubility of pyrazole-amine derivatives based on physicochemical diagnosis.

References

-

PubChem. 1-methyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine. [Link]

-

FDA Access Data. Multi-disciplinary Review and Evaluation: AYVAKIT (avapritinib). Center for Drug Evaluation and Research. [Link]

-

Journal of Medicinal Chemistry. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. ACS Publications. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.[Link]

-

Blueprint Medicines. GAVRETO (pralsetinib) Prescribing Information.[Link]

Methodological & Application

Application Note: High-Efficiency Schiff Base Formation with Pyrazole-4-amines

Executive Summary

Pyrazole-4-amine derivatives (e.g., 4-aminoantipyrine) are privileged scaffolds in medicinal chemistry, serving as precursors for antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The formation of Schiff bases (imines) at the C4-position is a critical derivatization step. However, the nucleophilicity of the C4-amine can be modulated by the pyrazole ring's electronic environment, necessitating precise control over pH and water removal.

This guide provides an authoritative workflow for synthesizing these Schiff bases, ranging from standard green chemistry approaches to microwave-assisted high-throughput protocols.

Mechanistic Insight & Reaction Design

The formation of a Schiff base is a reversible condensation reaction involving nucleophilic attack of the pyrazole-4-amine nitrogen onto the carbonyl carbon of an aldehyde or ketone.

The Chemical Challenge

Unlike simple alkyl amines, pyrazole-4-amines function electronically as heterocyclic anilines . The lone pair on the exocyclic nitrogen is partially conjugated with the aromatic pyrazole system.

-

Implication: The amine is less nucleophilic than an alkyl amine but generally more nucleophilic than an electron-deficient aniline.

-

Solution: Acid catalysis is strictly required to activate the carbonyl electrophile, but excess acid must be avoided to prevent protonation of the amine nucleophile (which would kill the reaction).

Reaction Mechanism Diagram

The following diagram details the acid-catalyzed pathway, highlighting the rate-determining dehydration step.

Figure 1: Acid-catalyzed mechanism of Schiff base formation. The dehydration step is reversible; driving the reaction requires water removal or product precipitation.

Critical Parameters for Optimization

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Ethanol (EtOH) or Methanol | Polar protic solvents stabilize the transition state. Most pyrazole imines precipitate in cold EtOH, driving equilibrium forward (Le Chatelier’s principle). |

| Catalyst | Glacial Acetic Acid (AcOH) | Provides mild acidity (pH ~4-5) to activate the carbonyl without fully protonating the pyrazole amine. |

| Stoichiometry | 1:1 (Equimolar) | Excess aldehyde complicates purification. If the aldehyde is volatile, a slight excess (1.1 eq) is acceptable. |

| Temperature | Reflux (78-80°C) | Necessary to overcome the activation energy barrier, especially for hindered or electron-rich aldehydes. |

| Water Removal | Precipitation or Dean-Stark | For reactive substrates, precipitation is sufficient. For ketones or unreactive aldehydes, azeotropic water removal (Toluene/Dean-Stark) is required. |

Experimental Protocols

Protocol A: Standard Ethanol Reflux (The "Green" Method)

Best for: Standard aromatic aldehydes and reactive pyrazoles (e.g., 4-aminoantipyrine).

Materials:

-

Pyrazole-4-amine derivative (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol)

-

Absolute Ethanol (10-15 mL)

-

Glacial Acetic Acid (2-3 drops)[2]

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of pyrazole-4-amine in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the aldehyde. If the aldehyde is solid, dissolve it in a minimum amount of ethanol first.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Attach a condenser and reflux the mixture on a water bath (approx. 80°C) for 2–4 hours .

-

Checkpoint: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1).[3] The aldehyde spot should disappear.

-

-

Workup:

-

Method 1 (Precipitation): Allow the mixture to cool to room temperature. If crystals form, filter immediately. If not, pour the reaction mixture onto ~50g of crushed ice with stirring.

-

Method 2 (Filtration): Filter the solid precipitate using a Buchner funnel.

-

-

Purification: Wash the solid with cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol to yield pure crystals.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and optimizing yields.

Procedure:

-

Mix: In a microwave-safe vessel, mix 1.0 mmol of pyrazole-4-amine and 1.0 mmol of aldehyde.

-

Solvent: Add a minimum amount of Ethanol (2-3 mL) or PEG-400 (green solvent). Add 1 drop of glacial acetic acid.

-

Irradiation: Irradiate at 160–300 W (or set temperature to 80°C) for 2–10 minutes .

-

Note: Do not overheat; pyrazoles can decompose under extreme thermal stress.

-

-

Workup: Pour onto crushed ice. Filter and dry as in Protocol A.

Experimental Workflow Decision Tree

Use this logic flow to determine the correct synthetic route for your specific substrate.

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Characterization & Quality Control

To validate the formation of the Schiff base, look for these specific spectral signatures:

-

FT-IR Spectroscopy:

-

Target Signal: A strong, sharp band at 1590–1620 cm⁻¹ corresponding to the Azomethine (C=N) stretch.

-

Absence: Disappearance of the Carbonyl (C=O) stretch (approx. 1700 cm⁻¹) and the Amine (NH2) doublet (3300-3400 cm⁻¹).

-

-

¹H-NMR (DMSO-d₆):

-

Target Signal: A singlet between δ 8.5 – 9.8 ppm . This is the azomethine proton (-N=CH -).

-

Aromatic Region: Pyrazole protons typically appear around δ 6.5–8.0 ppm.

-

-

Stability Check:

-

Schiff bases can hydrolyze back to the aldehyde and amine in acidic aqueous solutions. Store in a desiccator.

-

References

-

Issa, K. D., & Braiem, R. (2022).[4] Green and Highly Efficient Synthetic Approach for the Synthesis of 4-Aminoantipyrine Schiff Bases. Chemical Review and Letters, 6(1), 2-6.[4] [Link]

-

Karati, D., Mahadik, K. R., & Kumar, D. (2022). Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method. Current Microwave Chemistry, 9(2), 99-104.[5] [Link]

-

Alam, M. S., et al. (2012). Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity.[6] Bioorganic & Medicinal Chemistry Letters, 22(15), 5012-5016. [Link]

-

Bhat, M. A., et al. (2018). Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Synthetic Communications, 48(23). [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. scielo.org.co [scielo.org.co]

- 3. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reductive Amination Strategies for 1-Methyl-1H-pyrazol-4-amine Derivatives

Executive Summary & Strategic Analysis

This guide details the reductive amination of 1-methyl-1H-pyrazol-4-amine (CAS: 69843-13-6) with various aldehydes and ketones. While reductive amination is a staple reaction, this specific substrate presents unique challenges that distinguish it from standard aliphatic amine alkylations.

The Chemical Challenge: "Aniline-like" Behavior

1-methyl-1H-pyrazol-4-amine is effectively a heteroaromatic aniline. The lone pair on the exocyclic amine (C4 position) participates in resonance with the electron-rich pyrazole ring. Consequently:

-

Reduced Nucleophilicity: It reacts more slowly with carbonyls than benzylamine or alkyl amines.

-

Imine Stability: The resulting imine (Schiff base) is conjugated and relatively stable, but its formation often requires acid catalysis to overcome the initial activation energy barrier.

-

Regioselectivity: While the N1-methyl group blocks the pyrazole nitrogen, the N2 nitrogen (pyridine-like) retains basicity (

), potentially buffering acidic catalysts or coordinating with Lewis acids.

Strategic Recommendation:

-

For Aldehydes: Use the Sodium Triacetoxyborohydride (STAB) protocol.[1][2] It is mild, selective, and tolerates the slightly acidic conditions required to drive the reaction.

-

For Ketones/Hindered Substrates: Use the Titanium(IV) Isopropoxide protocol.[3][4][5] This method acts as both a Lewis acid activator and a water scavenger, forcing imine formation where standard conditions fail.

Mechanistic Workflow

The success of this reaction hinges on the formation of the iminium ion . Unlike aliphatic amines, 1-methyl-1H-pyrazol-4-amine requires a "push-pull" mechanism: the acid activates the carbonyl (pull), and the amine attacks (push).

Figure 1: Mechanistic pathway highlighting the critical dehydration step. For pyrazol-4-amines, the equilibrium often favors the starting materials unless water is removed or acid is used.

Protocol A: The "Standard" (STAB Method)

Best for: Aldehydes and reactive ketones. Basis: This protocol is derived from the work of Abdel-Magid et al., optimized for weakly basic amines [1].

Reagents

-

Substrate: 1-methyl-1H-pyrazol-4-amine (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[6] Note: DCE is preferred for rate.

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Pre-Complexation: In a dry reaction vial, dissolve the amine and the carbonyl compound in DCE (concentration ~0.2 M).

-

Acid Activation: Add Glacial Acetic Acid.[7]

-

Why: The pyrazole amine is a weak nucleophile. AcOH protonates the carbonyl oxygen, facilitating attack. It also prevents the basicity of the pyrazole N2 from quenching the reaction.

-

-

Imine Formation (Optional but Recommended): Stir for 30–60 minutes at room temperature.

-

Validation: For difficult substrates, check LCMS for the imine mass (M-18 peak relative to hemiaminal).

-

-

Reduction: Add STAB in one portion.

-

Note: Gas evolution (H2) is minimal compared to NaBH4, but ensure venting.

-

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by TLC/LCMS.

-

Quench: Quench by adding saturated aqueous NaHCO3. Stir for 15 minutes until bubbling ceases.

-

Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol B: The "Power" Method (Ti(OiPr)4)

Best for: Unreactive ketones, sterically hindered substrates, or when Protocol A fails. Basis: Titanium(IV) isopropoxide acts as a Lewis acid and a chemical dessicant, driving the equilibrium toward the imine [2].[3]

Reagents

-

Substrate: 1-methyl-1H-pyrazol-4-amine (1.0 equiv)

-

Carbonyl: Ketone (1.1 – 1.5 equiv)

-

Reagent: Titanium(IV) isopropoxide (neat or 1.2 – 2.0 equiv)

-

Reducing Agent: Sodium Borohydride (NaBH4) (1.5 equiv)

-

Solvent: THF (or run neat for step 1), then MeOH for step 2.

Step-by-Step Procedure

-

Imine Formation (Neat/Concentrated): In a sealed vial, mix the amine, ketone, and Ti(OiPr)4.

-

Dilution: Dilute the mixture with anhydrous MeOH (or EtOH).

-

Caution: Exothermic.

-

-

Reduction: Carefully add NaBH4 pellets or powder.

-

Note: NaBH4 is compatible here because the ketone has already been converted to the imine/titanium complex.

-

-

Quench (The "Messy" Part): Add water or 1N NaOH. A heavy white precipitate (TiO2) will form.

-

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[10]

-

Workup: Separate the organic layer, dry, and concentrate.[3][4][10]

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol and troubleshoot issues.

Figure 2: Decision matrix for selecting the optimal reductive amination strategy.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM recovered) | Imine formation failed. | Increase AcOH to 2.0-3.0 equiv (Protocol A) or switch to Ti(OiPr)4 (Protocol B). |

| Alcohol Byproduct | Direct reduction of carbonyl.[8] | The reducing agent reduced the ketone before the amine could attack. Ensure pre-stirring (30-60 min) before adding STAB. |

| Dark/Black Mixture | Oxidation of aminopyrazole. | 4-aminopyrazoles are electron-rich and prone to oxidation. Degas solvents and run under Argon/Nitrogen. |

| Low Yield (Protocol B) | Titanium emulsion. | The workup failed to remove Ti salts. Use 1N NaOH or Rochelle's Salt solution during the quench to solubilize Ti. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8][11] Studies on Direct and Indirect Reductive Amination Procedures.[6][11] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Bhattacharyya, S. (1994).[8] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3][4][5][12][11] Tetrahedron Letters, 35(15), 2401-2404.

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[11] The Journal of Organic Chemistry, 55(8), 2552–2554.

-

PubChem. (n.d.).[13] 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6).[14][15] National Library of Medicine.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. scribd.com [scribd.com]

- 3. designer-drug.com [designer-drug.com]

- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-methyl-1H-pyrazol-4-amine | CAS 69843-13-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Cyclization Strategies for 3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine

This Application Note and Protocol Guide details the cyclization methods for 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine .

The starting material, a 4-aminopyrazole with a blocked C3 position (furan-2-yl) and a blocked N1 position (methyl), directs cyclization exclusively to the C5 position . This regioselectivity is critical for synthesizing pyrazolo[4,3-d]pyrimidines and pyrazolo[4,3-b]pyridines , scaffolds highly valued in kinase inhibitor discovery (e.g., JAK, Src, and tubulin polymerization inhibitors).

Executive Summary & Strategic Rationale

The transformation of this compound into fused bicyclic systems relies on exploiting the nucleophilicity of the C4-amine and the electrophilic susceptibility (or C-H activation potential) of the adjacent C5 position.

Unlike 5-aminopyrazoles, which yield the common pyrazolo[3,4-d]pyrimidine (Allopurinol-like) scaffold, 4-aminopyrazoles yield the pyrazolo[4,3-d]pyrimidine isomer. This scaffold is structurally distinct, offering unique vectors for engaging ATP-binding pockets in kinases and modifying solubility profiles.

Key Challenges:

-

Furan Sensitivity: The furan ring is acid-sensitive (prone to ring-opening/polymerization). Protocols must avoid prolonged exposure to strong Lewis acids or harsh acidic conditions at high temperatures.

-

C5 Activation: The C5 position is unsubstituted (C-H). Successful cyclization requires either:

-

Method A: Direct Electrophilic Aromatic Substitution (EAS) during ring closure (e.g., Formamide fusion).

-

Method B: Pre-functionalization of C5 (e.g., Vilsmeier-Haack formylation) followed by condensation.

-

Method C: Oxidative Cyclization (e.g., Isothiocyanate adducts).

-

Reaction Pathways & Decision Matrix

The following diagram illustrates the divergent synthetic pathways available for this specific amine.

Figure 1: Divergent cyclization pathways for 4-aminopyrazoles targeting fused pyrimidine and pyridine systems.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolo[4,3-d]pyrimidine (Direct Fusion)

Target: Unsubstituted pyrimidine ring fusion. Mechanism: The amine reacts with formamide to form an intermediate formamidine, which undergoes intramolecular electrophilic substitution at C5, followed by aromatization.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Solvent/Reagent: Formamide (10-20 volumes)

-

Catalyst (Optional): Ammonium acetate (0.1 equiv)

Step-by-Step Procedure:

-

Setup: In a heavy-walled pressure vial or round-bottom flask equipped with a condenser, suspend the amine (1.0 g, 6.1 mmol) in Formamide (15 mL).

-

Reaction: Heat the mixture to 180–190 °C (oil bath temperature).

-

Note: The high temperature is required to effect the C-C bond formation at C5.

-

-

Monitoring: Monitor by LC-MS. The starting material (MW ~163) should convert to the product (MW ~174, M+H).

-

Time: Typically 4–12 hours.

-

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

-

Isolation: The product often precipitates as a solid. Filter, wash with cold water (3x 10 mL), and dry under vacuum.

-

If no precipitate: Extract with Ethyl Acetate (3x 30 mL), wash with brine (5x to remove formamide), dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallization from Ethanol or Flash Chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of Pyrazolo[4,3-d]pyrimidine-7-thiones (Oxidative Cyclization)

Target: Functionalized core with a thione handle for further derivatization (S-alkylation). Mechanism: Formation of a thiourea followed by oxidative C-H activation/cyclization.

Reagents:

-

Step 1: Benzoyl isothiocyanate (1.1 equiv), Acetone (Solvent).

-

Step 2: NaOH (aq).

-

Step 3: Bromine (1.0 equiv) or SOCl2 in Chloroform.

Step-by-Step Procedure:

-

Thiourea Formation: Dissolve the amine (1.0 equiv) in Acetone. Add Benzoyl isothiocyanate (1.1 equiv) dropwise at 0 °C. Stir at RT for 2 h.

-

Hydrolysis: Concentrate the solvent. Redissolve in Ethanol/10% NaOH (1:1) and reflux for 1 h to remove the benzoyl group, yielding the mono-substituted thiourea. Neutralize with HCl and extract.

-

Cyclization: Dissolve the thiourea intermediate in Chloroform or Acetic Acid.

-

Oxidation: Add Bromine (1.0 equiv) dropwise at 0 °C. Stir for 1–3 h at RT.

-

Caution: This step forms the S-C bond at C5.

-

-

Workup: Quench with saturated Na2S2O3 (sodium thiosulfate). Neutralize with NaHCO3. Extract with DCM.

-

Result: 3-(Furan-2-yl)-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione.

Protocol C: Vilsmeier-Haack Route (High Precision)

Target: 7-substituted derivatives or when mild conditions are needed to preserve the furan. Concept: Install the carbon at C5 before closing the ring.

Reagents:

-

POCl3 (1.2 equiv)

-

DMF (5.0 equiv)

-

Substrate (1.0 equiv)

Step-by-Step Procedure:

-

Vilsmeier Reagent Prep: Add POCl3 dropwise to DMF at 0 °C. Stir for 30 min to form the chloroiminium salt.

-

Addition: Dissolve the amine in DMF and add to the reagent at 0 °C.

-

Heating: Warm to 60–80 °C for 2–4 h.

-

Note: This likely formylates C5 and converts the amine to a formamidine.

-

-

Cyclization: Treat the intermediate with Ammonium Acetate (excess) in Ethanol at reflux.

-

Result: Pyrazolo[4,3-d]pyrimidine.[1]

Data Summary & Troubleshooting

| Parameter | Method A (Formamide) | Method B (Isothiocyanate) | Method C (Vilsmeier) |

| Primary Product | Pyrazolo[4,3-d]pyrimidine | Pyrazolo[4,3-d]pyrimidine-7-thione | Pyrazolo[4,3-d]pyrimidine |

| Reaction Temp | High (180-200°C) | Moderate (0-80°C) | Moderate (60-80°C) |

| Furan Stability | Risk of degradation | Good | Good (if acid quenched quickly) |

| Yield (Typical) | 40-60% | 50-70% | 60-80% |

| Key Intermediate | Formamidine (in situ) | Thiourea | 5-Formyl-4-amine |

Troubleshooting Guide:

-

Black Tar formation (Method A): Temperature too high or reaction too long. Reduce temp to 160°C or switch to Method C.

-

Incomplete Cyclization (Method B): Ensure the oxidant (Br2) is fresh. If Br2 fails, try SOCl2 or Phenyliodine(III) diacetate (PIDA).

-

Regioselectivity Issues: Unlikely with this substrate as C3 is blocked by Furan and N1 is methylated. C5 is the only available site.

References

-

Synthesis of Pyrazolo[4,3-d]pyrimidines

-

Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.[2]

-

Source:Bioorganic & Medicinal Chemistry / PMC[2]

-

URL:[Link]

- Relevance: Describes the synthesis of N1-methyl-pyrazolo[4,3-d]pyrimidines, directly applicable to the user's scaffold.

-

-

General Vilsmeier-Haack Cyclization

-

Isothiocyanate/Oxidative Cyclization

- Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives...

- Source:Royal Society of Chemistry (RSC) Advances

-

URL:[Link]

Sources

- 1. [Synthesis of pyrazole derivatives and pyrazolo[4,3-d]pyrimidines. I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclic amine synthesis [organic-chemistry.org]

- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study [mdpi.com]

- 10. Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: Diazotization of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Abstract

This document provides a comprehensive guide for the diazotization of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine. Diazotization is a cornerstone of synthetic organic chemistry, transforming primary aromatic and heteroaromatic amines into highly versatile diazonium salt intermediates. These intermediates are pivotal in synthesizing a wide array of functionalized molecules through subsequent reactions such as Sandmeyer, Schiemann, and azo coupling. The substrate in focus, a substituted aminopyrazole, presents unique challenges and opportunities due to its dual heterocyclic nature. This guide details the underlying chemical principles, critical safety protocols, a step-by-step experimental procedure, and potential downstream applications, tailored for researchers in synthetic chemistry and drug development.

Scientific & Mechanistic Overview

The Diazotization Reaction

The diazotization reaction involves the treatment of a primary aromatic or heteroaromatic amine with nitrous acid (HNO₂) to yield a diazonium salt (R-N₂⁺X⁻).[1] Nitrous acid is inherently unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a potent electrophilic nitrosating agent (e.g., the nitrosonium ion, NO⁺), which attacks the nucleophilic amino group. A series of proton transfer and dehydration steps culminates in the formation of the diazonium ion.

The stability of the resulting diazonium salt is a critical consideration. Aliphatic diazonium salts are notoriously unstable, rapidly decomposing by ejecting molecular nitrogen (N₂) to form carbocations.[1] Aryl diazonium salts are significantly more stable, particularly at low temperatures (0-5 °C), due to the delocalization of the positive charge into the aromatic ring.[2] However, they are rarely isolated in a dry state as they can be highly unstable and explosive.[3][4][5][6][7]

Specific Considerations for this compound

The diazotization of this specific substrate requires careful consideration of its electronic and structural features:

-

Heteroaromatic System: The presence of both a pyrazole and a furan ring, both π-excessive systems, influences the reactivity of the amine and the stability of the resulting diazonium salt. The electron-donating nature of these rings can affect the stability of the diazonium cation.[8][9]

-

Basicity: The pyrazole ring contains basic nitrogen atoms. The reaction must be conducted in a sufficiently acidic medium to ensure the protonation of these sites does not interfere with the desired reaction at the primary amino group.[10]

-

Stability: The stability of pyrazole diazonium salts can vary widely. While some are stable enough for in-situ use, their thermal sensitivity necessitates strict temperature control throughout the procedure.[6]

Mandatory Safety Protocols: A Self-Validating System

The generation and handling of diazonium salts present significant reactive chemical hazards. Adherence to the following safety protocols is non-negotiable. The system is self-validating: proceeding to the next step is contingent on the successful and safe completion of the previous one.

-

Hazard Assessment: Assume the diazonium salt of this compound is explosive in its solid, dry form.[3][4][5][6] All operations must be conducted in a certified chemical fume hood, behind a blast shield.

-

Temperature Control: This is the most critical parameter. The reaction must be maintained between 0 °C and 5 °C at all times using an ice/salt bath.[2][3][5] A digital thermometer with an alarm is highly recommended. Uncontrolled temperature excursions can lead to rapid, exothermic decomposition and violent gas evolution.[2][9]

-

Never Isolate: Do not, under any circumstances, attempt to isolate the diazonium salt as a solid unless its stability has been rigorously characterized by thermal analysis (e.g., DSC).[3][5][6] The product of this protocol is an aqueous solution intended for immediate downstream use.

-

Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to unwanted side reactions and poses a safety hazard.[3][5]

-

Quenching: Always check for and neutralize excess nitrous acid after the addition of NaNO₂ is complete. Subsequently, any unreacted diazonium salt must be safely quenched before workup or disposal.

-

Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with a face shield and, if available, protective gloves designed for handling reactive chemicals.

Safety Workflow Diagram

Caption: Critical safety workflow for the diazotization process.

Experimental Protocol

Materials and Reagents

| Reagent | Grade | Supplier Example |

| This compound | >97% | Sigma-Aldrich |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | Fisher Scientific |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |

| Sulfamic Acid (H₃NSO₃) | 99% | Acros Organics |

| Deionized Water | Type I | In-house |

| Starch-Iodide Paper | - | Whatman |

| Ice | - | In-house |

Equipment

-

Three-necked round-bottom flask (appropriately sized for the scale)

-

Magnetic stirrer and stir bar

-

Digital thermometer with probe

-

Dropping funnel

-

Ice/salt bath

-

Blast shield

Step-by-Step Procedure

This protocol is for a representative 10 mmol scale. Adjust quantities accordingly for different scales.

-

Amine Solution Preparation:

-

To a 100 mL three-necked flask equipped with a magnetic stir bar and a digital thermometer, add this compound (1.77 g, 10.0 mmol).

-

Add 20 mL of deionized water, followed by the slow addition of concentrated hydrochloric acid (2.5 mL, ~30 mmol). Stir until a clear solution of the amine hydrochloride salt is formed.

-

Place the flask in an ice/salt bath and cool the solution to 0 °C with vigorous stirring. Ensure the thermometer probe is submerged in the liquid but not touching the glass.

-

-

Nitrite Solution Preparation:

-

In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol, 1.05 eq) in 10 mL of cold deionized water.

-

Cool this solution in an ice bath.

-

-

Diazotization:

-

Transfer the cold sodium nitrite solution to a dropping funnel placed on the central neck of the reaction flask.

-

Add the NaNO₂ solution dropwise to the stirred amine hydrochloride solution over 20-30 minutes.

-

CRITICAL: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Adjust the addition rate as necessary to control any exotherm.

-

-

Reaction Monitoring and Quenching:

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

Check for completion by TLC (if a suitable system is developed) or by confirming the persistence of nitrous acid.

-

To test for excess nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess HNO₂.[3][5]

-

If the test is positive, quench the excess nitrous acid by adding small portions of solid sulfamic acid or a concentrated urea solution until the starch-iodide test is negative. Avoid adding a large excess of the quenching agent.

-

-

In Situ Use of the Diazonium Salt Solution:

-

The resulting pale yellow solution contains the 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-diazonium chloride. This solution should be used immediately in the subsequent synthetic step without purification or isolation.

-

Downstream Synthetic Applications

The freshly prepared diazonium salt is a versatile intermediate for introducing a variety of functional groups onto the pyrazole C4-position.

General Reaction Workflow

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

improving reaction yield of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine synthesis

This guide serves as a specialized technical support resource for the synthesis and optimization of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine . It is designed for researchers encountering yield, regioselectivity, or stability issues with this specific scaffold.

Case ID: PYR-FUR-AMINE-001 Status: Active Support Support Level: Senior Application Scientist

Part 1: The "Golden Route" Protocol

Use this validated pathway to maximize yield and minimize furan decomposition.

The most common failure point in this synthesis is the acid-sensitivity of the furan ring during nitration and the regioselectivity during pyrazole formation. The Enaminone Route combined with Acetyl Nitrate functionalization is the industry standard for high-yield synthesis of this target.

Step 1: Enaminone Formation (Regocontrol)

Instead of reacting methylhydrazine directly with a 1,3-diketone (which yields mixed isomers), convert 2-acetylfuran to the enaminone.

-

Reagents: 2-Acetylfuran +

-Dimethylformamide dimethyl acetal (DMF-DMA). -

Conditions: Reflux in toluene or neat (90–110 °C) for 4–6 hours.

-

Checkpoint: The product, 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, should precipitate or crystallize upon cooling/trituration with hexane.

Step 2: Pyrazole Cyclization

-

Reagents: Enaminone (from Step 1) + Methylhydrazine.

-

Conditions: Ethanol, Reflux, 2–4 hours.

-

Mechanism: The hydrazine

attacks the Michael acceptor (

Step 3: Mild Nitration (Critical Step)

-

Issue: Standard mixed acid (

/ -

Solution: Use Acetyl Nitrate generated in situ.[1]

-

Protocol: Dissolve pyrazole in Acetic Anhydride (

). Cool to 0–5 °C. Slowly add fuming

Step 4: Chemoselective Reduction

-

Reagents: Iron powder (

) + Ammonium Chloride ( -

Conditions: Ethanol/Water (3:1), Reflux, 1–2 hours.

-

Why: This method reduces the nitro group to the amine without hydrogenating the furan double bonds (a risk with

/

Part 2: Troubleshooting Guide (Q&A)

Category A: Yield & Regioselectivity

Q: I am reacting 1-(furan-2-yl)butane-1,3-dione with methylhydrazine, but my yield is low and I see two spots on TLC. What is happening? A: You are experiencing regioisomer scrambling .

-

Diagnosis: The 1,3-diketone has two electrophilic carbonyls. Methylhydrazine can attack either, leading to a mixture of 1-methyl-3-furan and 1-methyl-5-furan isomers. Separation is difficult and lowers yield.[1]

-

Fix: Switch to the Enaminone Route (Step 1 above). The electronic difference between the enamine (

) and the ketone locks the reaction path, significantly favoring the 3-furan isomer.

Q: My reaction mixture turns into a black tar during the nitration step. How do I prevent this? A: This is classic acid-catalyzed furan decomposition .

-

Diagnosis: Furans are sensitive to strong mineral acids (

) and oxidizers. The "black tar" is polymerized furan. -

Fix: Stop using sulfuric acid. Switch to Acetyl Nitrate (Acetic Anhydride +

) at low temperature (

Category B: Purification & Stability

Q: The final amine product is initially white but turns brown/red after 24 hours. Is it decomposing? A: Yes, 4-aminopyrazoles are oxidation-sensitive .

-

Diagnosis: Electron-rich amino-heterocycles prone to air oxidation (formation of azo/imino species).

-

Fix:

-

Storage: Store under Argon/Nitrogen at

°C. -

Salt Formation: Immediately convert the free base to the HCl or Oxalate salt . The salt form is significantly more stable to air and easier to handle.

-

Q: During hydrogenation (

-

Fix: Furan rings can be hydrogenated by Pd/C, especially under pressure or with prolonged reaction times.

-

Alternative: Use

or

Part 3: Visualized Workflows

Diagram 1: Synthesis Pathway & Decision Logic

Caption: Optimized synthesis workflow highlighting the critical regiochemistry checkpoint and furan-safe nitration strategy.

Diagram 2: Troubleshooting Decision Tree

Caption: Rapid diagnostic tree for resolving common synthetic failures in pyrazole-amine synthesis.

Part 4: Analytical Data Summary (Expected)

| Fragment | 1H NMR Shift (DMSO-d6) | Multiplicity | Notes |

| Pyrazole-H5 | Singlet | Diagnostic for C4-substitution (shift changes after nitration). | |

| N-Methyl | Singlet | Integration 3H. | |

| Furan-H5 | Doublet | ||

| Furan-H3/H4 | Multiplet | Characteristic furan coupling. | |

| Amine (-NH2) | Broad Singlet | Exchangeable with |

References

-

Regioselectivity in Pyrazole Synthesis

-

Nitration of Furan Derivatives

-

Direct Nitration Methodologies

-

Chemoselective Reduction

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. tandfonline.com [tandfonline.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jsynthchem.com [jsynthchem.com]

Technical Support Center: Recrystallization of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Case ID: PUR-PYR-04 Subject: Optimization of Recrystallization Solvents & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are working with 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine , a heteroaromatic primary amine.[1][2] This molecule presents a specific set of purification challenges due to the competing polarities of the amine/pyrazole core and the lipophilic furan ring, as well as the oxidation sensitivity of the primary amine.[1]

This guide is structured as an interactive troubleshooting session. Select the issue below that best matches your current observation to access the relevant protocol.

Module 1: Solvent Selection & Screening

User Query: "I need to find the best solvent system. Nothing is precipitating, or it's not dissolving at all."[1]

Technical Diagnosis: This molecule is a "push-pull" system.[1][2] The primary amine (-NH2) and pyrazole nitrogens create high polarity and hydrogen bonding potential, while the furan ring adds lipophilicity.[1][2]

-

Avoid Acetone/Ketones: Primary amines can react with ketones to form imines (Schiff bases), introducing new impurities.[1]

-

Avoid Strong Acids: The furan ring is acid-sensitive and can undergo ring-opening or polymerization under harsh acidic conditions.[1][2]

Recommended Solvent Systems: We recommend a Binary Solvent System approach.[1] Single solvents often fail to provide the necessary yield/purity balance for this specific heterocycle.

| Solvent System | Ratio (v/v) | Role | Mechanism of Action |

| Ethanol / Water | 9:1 to 5:1 | Primary Rec | Dielectric Tuning: The amine dissolves well in hot EtOH.[1][2] Water acts as a mild antisolvent that forces the hydrophobic furan moiety to aggregate and crystallize upon cooling. |

| Ethyl Acetate / Heptane | 1:1 to 1:3 | Alternative | Polarity Differential: Good for removing non-polar impurities.[1] Dissolve in min. hot EtOAc; add Heptane until cloud point. |

| Toluene | 100% | Specific | Pi-Stacking: Toluene interacts well with aromatic rings.[1][2] Effective if the main impurity is aliphatic or highly polar tars. |

| IPA (Isopropyl Alcohol) | 100% | General | Intermediate Polarity: Often works as a single solvent due to its balance of lipophilicity and H-bonding capability.[1][2] |

Workflow: Solvent Screening Protocol

Figure 1: Logic flow for initial solvent screening. Blue nodes indicate starting points; Green indicates process steps; Yellow indicates decision gates.[1][2]

Module 2: Troubleshooting "Oiling Out"

User Query: "The solution turned cloudy, but instead of crystals, I got a sticky oil/goo at the bottom."

Technical Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the melting point of the solvated compound is lower than the temperature at which the solution becomes saturated. This is extremely common with aminopyrazoles due to their ability to form strong intermolecular hydrogen bonds that compete with solvent interactions.

Corrective Protocol:

-

The "Re-Heat and Seed" Method (Gold Standard):

-

Step 1: Re-heat the mixture until the oil layer re-dissolves into a clear solution.

-

Step 2: Allow the solution to cool very slowly (wrap the flask in foil or use a programmable bath).

-

Step 3: When the temperature is just above the point where oiling previously occurred, add a Seed Crystal (a tiny amount of pure solid).[1]

-

Step 4: If no seed is available, scratch the inner glass surface with a glass rod to induce nucleation.[1]

-

-

Adjust the Antisolvent:

Decision Tree: Oiling Out Recovery

Figure 2: Recovery workflow for oiled-out products.[1] Ensuring the system stays in the "Metastable Zone" (supersaturated but not oiling) is critical.[1][2]

Module 3: Purity & Oxidation Control

User Query: "My product is turning brown/black during recrystallization."

Technical Diagnosis: Electron-rich aromatic amines are prone to oxidative degradation , forming quinoid-like impurities (colored species) when exposed to air in solution, especially at high temperatures.[1][2]

Protocol: The "Inert & Acidic" Defense

-

Degassing (Crucial):

-

Before heating, sparge your solvent with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.[1]

-

Perform the recrystallization under an inert atmosphere balloon.

-

-

Additives (The "Vitamin C" Trick):

-

If using aqueous ethanol, adding a trace amount (0.1% w/w) of Ascorbic Acid or Sodium Bisulfite can act as a scavenger, preventing the amine from oxidizing.[1]

-

-

Salt Formation (Alternative Strategy):

-

If the free base is too unstable, convert it to the Hydrochloride (HCl) or Oxalate salt.[1]

-

Warning: Do not use strong mineral acids with heat, as the furan ring is acid-sensitive [1].[1][2]

-

Method: Dissolve amine in EtOAc, cool to 0°C, and add 1 equivalent of HCl in Dioxane/Ether. The salt will precipitate immediately and is usually much more stable against oxidation.

-

Module 4: Scalability & Yield

User Query: "I have good crystals, but the yield is only 40%."

Technical Diagnosis: Low yield usually indicates that the "Solubility Delta" (difference between solubility at boiling point vs. freezing point) is too narrow, or you are losing product in the mother liquor.[1]

Optimization Steps:

-

Mother Liquor Recycling:

-

Don't discard the filtrate. Evaporate it to 20% volume and cool again to harvest a "second crop." (Note: Second crops are usually less pure).[1]

-

-

Temperature Floor:

-

Antisolvent Tuning:

-

If using EtOH/Water, increase the water ratio slightly in the final cooling stage to force more product out of solution.

-

References

-

Furan Ring Sensitivity: Keay, B. A. (1987).[1] Synthetic applications of furan derivatives. Chemical Society Reviews. (Acid-catalyzed ring opening of furans is a well-documented side reaction).[1][2]

-

General Recrystallization of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] [1][2]

-

Solvent Properties & Selection: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

-

Amine Oxidation Prevention: PubChem Compound Summary for this compound (Analogous structures). [1][2]

-

Oiling Out Mechanisms: Veesler, S., et al. (2006).[1] Liquid-Liquid Phase Separation in Crystallization. Crystal Growth & Design.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with this compound before handling.

Sources

Technical Support Center: Purification of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Welcome to the dedicated technical support guide for the purification of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The inherent chemical properties of this molecule—namely the basicity of the 4-amino group and the acid-sensitivity of the furan moiety—present unique purification challenges. This guide provides in-depth, field-proven solutions to overcome these obstacles, ensuring you obtain your target compound with the highest possible purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered before and during the purification process.

Q1: What are the most likely impurities in my crude this compound product?

A1: Impurities typically originate from the synthetic route used. For common pyrazole syntheses, such as the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated nitrile, you can expect several classes of impurities[1]:

-

Unreacted Starting Materials: Residual methylhydrazine and the corresponding β-ketonitrile or α,β-unsaturated precursor.

-

Regioisomers: Depending on the precursors, the formation of isomeric pyrazole products can occur, which may be difficult to separate[1].

-

Reaction Intermediates: Incomplete cyclization can leave pyrazoline intermediates in the crude mixture[1].

-

Hydrazine-Related Byproducts: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow, brown, or red crude products[1].

-

Solvent Residues: Residual solvents from the reaction and initial work-up.

Q2: My crude product is a dark, viscous oil or gum. How can I get it to solidify?

A2: This is a common issue, often caused by residual solvents or minor impurities preventing crystallization. Before attempting a large-scale purification, try the following on a small sample:

-

High-Vacuum Drying: Ensure all reaction solvents are thoroughly removed under high vacuum, sometimes with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.

-

Trituration: Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce crystallization of the product. Trituration is a common and effective method for purifying aminopyrazoles[2][3].

-

Scratching: If the oil persists after adding a non-polar solvent, use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

Q3: Is this compound stable? What conditions should I avoid?

A3: The stability of this compound is dictated by two key structural features:

-

The Furan Ring: Furan is notoriously sensitive to acidic conditions. Strong acids can cause protonation, leading to polymerization or irreversible ring-opening reactions[4][5][6]. Therefore, avoid strongly acidic conditions during work-up and purification (e.g., concentrated HCl, H₂SO₄, or acidic chromatography modifiers).

-

The Amino Group: Aromatic amines can be sensitive to oxidation, which often manifests as a darkening of the material over time. It is best practice to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

-

Thin-Layer Chromatography (TLC): Essential for real-time monitoring of reaction progress and column chromatography fractions.

-

High-Performance Liquid Chromatography (HPLC): The preferred method for obtaining a quantitative measure of purity (e.g., >95%). Both reversed-phase and normal-phase methods can be developed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1-2%).

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Column Chromatography Challenges

Q: My product is streaking badly or not eluting from a standard silica gel column. Why is this happening and how do I fix it?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel. The amine group (a Lewis base) interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape (tailing) and, in severe cases, irreversible adsorption[7][8].

Causality & Solution:

-

The Cause: The acid-base interaction between your basic amine and the acidic silica gel.

-

The Solution: You must mitigate this interaction. You have two primary options:

-

Mobile Phase Modification: Add a small amount of a competing amine to your mobile phase (eluent). Triethylamine (TEA) is most common. Adding 0.1-1% TEA to your hexane/ethyl acetate or DCM/methanol eluent will "neutralize" the active sites on the silica, allowing your product to elute cleanly[7][8].

-

Alternative Stationary Phase: Use a deactivated or basic stationary phase. Amine-functionalized silica (KP-NH) or basic alumina are excellent choices that eliminate the need for mobile phase additives and often provide superior separation for basic compounds[7][8].

-

Issue 2: Recrystallization Failures

Q: I cannot find a single solvent suitable for recrystallization. What is the strategy?

A: It is common for a single solvent not to have the ideal properties (soluble when hot, insoluble when cold). The solution is to use a binary solvent system.

Strategy:

-

Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

-

Slowly add a "poor" solvent (one in which it is poorly soluble, but is miscible with the "good" solvent) dropwise until you see persistent cloudiness (turbidity).

-

Add a few more drops of the "good" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

| "Good" Solvent (High Polarity) | "Poor" Solvent (Low Polarity) |

| Ethanol | Water |

| Methanol | Diethyl Ether |

| Acetone | Hexanes |

| Ethyl Acetate | Hexanes |

| Toluene | Hexanes |

Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound (or the melting point of the impure mixture).

Solutions:

-

Lower the Temperature: Re-heat the solution until it is homogeneous, then allow it to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice.

-

Add More Solvent: The concentration of your product might be too high. Add a small amount of the "good" solvent and reheat to dissolve the oil, then cool slowly again.

-

Change Solvents: Switch to a solvent or solvent system with a lower boiling point.

-

Seed the Solution: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.

Issue 3: Low Yield & Product Degradation

Q: My yield after an acid-base extraction was very low. Where did the product go?

A: While acid-base extraction is a powerful technique for purifying amines[9][10], it is risky for this specific molecule due to the acid-labile furan ring. Low yield is likely due to product degradation.

Causality & Prevention:

-

The Cause: The furan ring likely underwent acid-catalyzed degradation or polymerization when exposed to the aqueous acid[4][5].

-

Prevention: If you must use this technique, you must be extremely careful.

-

Use a dilute, weak acid if possible. If using HCl, do not exceed 1M concentration.

-

Perform the extraction at low temperature (0-5 °C) to slow the rate of degradation.

-

Minimize the contact time between the organic layer and the aqueous acid. Work quickly and do not let the layers sit in the separatory funnel for extended periods.

-

Immediately basify the separated aqueous layer and extract your product back into an organic solvent.

-

Section 3: Recommended Purification Protocols

These protocols provide detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 1: Flash Column Chromatography

This is the most reliable and versatile method for purifying this compound.

-

Prepare the Eluent: Choose a base solvent system (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5% triethylamine by volume. (e.g., for 1 L of eluent, use 700 mL Hexane, 300 mL Ethyl Acetate, and 5 mL TEA).

-

Pack the Column: Pack a standard silica gel column using the prepared eluent.

-

Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., DCM), add silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

-

Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Elute with your TEA-containing solvent system, collecting fractions. You may use a gradient (e.g., increasing the percentage of ethyl acetate) to speed up elution after your product has come off the column.

-

Analyze Fractions: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Prepare the Eluent: Use a standard binary solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol). No TEA additive is required.

-

Pack the Column: Obtain a pre-packed amine-functionalized silica cartridge or pack your own column with the appropriate media.

-

Sample Loading: Use the same dry-loading technique described in Method A.

-

Run the Column: Elute with your chosen solvent system, collecting fractions and monitoring by TLC. This method often gives sharper peaks and better separation than standard silica[7].

-

Isolate Product: Combine pure fractions and evaporate the solvent.

| Stationary Phase | Eluent System | Starting Gradient |

| Silica Gel | Hexane / Ethyl Acetate (+0.5% TEA) | Start at 10% EtOAc, gradient to 50% EtOAc |

| Silica Gel | DCM / Methanol (+0.5% TEA) | Start at 1% MeOH, gradient to 10% MeOH |

| Amine-Silica | Hexane / Ethyl Acetate | Start at 10% EtOAc, gradient to 60% EtOAc |

Protocol 2: Recrystallization

This method is ideal if your crude product is a solid or can be solidified and is of reasonable initial purity (>80%).

-

Solvent Selection: Use the binary solvent strategy (Table 1) to find a suitable system on a small scale. A combination of Toluene/Hexanes or Ethyl Acetate/Hexanes is often a good starting point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., Toluene) needed to dissolve the solid at reflux temperature.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

-

Induce Crystallization: While still hot, add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify.

-

Cooling: Remove from heat, cover the flask, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

-

Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize recovery. Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.

Section 4: Visual Workflows

These diagrams provide a visual guide to decision-making during the purification process.

Diagram 1: Purification Method Selection

This decision tree helps you choose the best starting point for purifying your crude product.

Caption: Decision tree for selecting the primary purification method.

Diagram 2: Troubleshooting Flash Column Chromatography

This workflow guides you through solving common chromatography problems.

Caption: Workflow for troubleshooting poor column chromatography performance.

References

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.

- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.

- Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. (n.d.). The Royal Society of Chemistry.

- Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.

- Is there an easy way to purify organic amines? (2023). Biotage.

- How do I purify ionizable organic amine compounds using flash column chrom

- Acid–base extraction. (n.d.). Wikipedia.

- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.

- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform

- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017).

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).

- Recent developments in aminopyrazole chemistry. (2009). Arkivoc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. rsc.org [rsc.org]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Handling 1-Methyl-1H-pyrazol-4-amine Salts

Topic: Hygroscopic Management of 1-Methyl-1H-pyrazol-4-amine Salts Ticket ID: #PYR-4AM-HYGRO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open for Consultation

Executive Summary

1-Methyl-1H-pyrazol-4-amine (CAS: 127107-23-7 for HCl salt) is a critical heterocyclic building block in the synthesis of kinase inhibitors and agrochemicals.[1] While the hydrochloride salt is the most commercially available form due to its crystallinity, it is significantly hygroscopic and potentially deliquescent.

This guide addresses the "stoichiometric drift" caused by water uptake, which often leads to under-loading of reagents, incomplete reactions, and yield loss. The following protocols are designed to stabilize your workflow without compromising the integrity of this oxidation-sensitive amine.

Module 1: Storage & Physical Handling

Q: The material arrived clumped or as a "goo." Is it degraded?

A: Not necessarily. This is likely deliquescence , where the salt absorbs enough atmospheric moisture to dissolve in its own lattice water.[2] The 4-aminopyrazole core is electron-rich, making the salt lattice highly polar and avid for water.

-

Diagnosis: If the color is still pale yellow/off-white, it is likely just wet. If it has turned dark brown/black, oxidative degradation has occurred (free base liberation).

-

Immediate Action: Do not chip away at the solid. Dissolve the entire content in a compatible solvent (e.g., Methanol or DMSO) to create a stock solution, then assay the concentration.

Q: How should I weigh this for a precise GMP reaction?

A: Avoid open-air weighing. The water uptake rate can alter the mass by 1–5% within minutes at >40% Relative Humidity (RH).

Recommended Weighing Protocol:

-

Ideal: Weigh inside a glovebox under

or -

Practical: Use the "Subtractive Weighing" technique:

-

Tare a sealed vial containing the salt.

-

Quickly transfer an approximate amount to the reactor.

-

Reseal and weigh the vial again.

-

The difference is the mass added. Never weigh onto a spatula or open weigh boat.

-

Visual Guide: Handling Logic Flow

The following decision tree illustrates the correct handling procedure based on the physical state of your material.

Figure 1: Decision matrix for processing hygroscopic amine salts based on physical state.

Module 2: Analytical Verification (Quantification)

Q: The label says 98%, but my reaction stalled. How do I determine the real molecular weight?

A: You must treat the "Effective Molecular Weight" (

Comparison of Assay Methods:

| Method | Suitability | Pros | Cons |

| Karl Fischer (KF) | Gold Standard | Direct measurement of water content. | Requires "Buffered" KF reagents (e.g., salicylic acid buffer) to prevent the amine from skewing the pH and causing side reactions with iodine . |

| qNMR | Recommended | Determines absolute purity (wt%) relative to an internal standard (e.g., TCNB, Maleic Acid). | Requires a precise balance; DMSO- |

| TGA | Useful | Visualizes water loss vs. decomposition temp. | Can be difficult to distinguish tightly bound hydrates from lattice degradation without MS coupling. |

The "Correction Factor" Formula:

Module 3: Synthesis & Processing

Q: I cannot dry the salt completely. Can I still run the reaction?

A: Yes. Extensive drying (heating >60°C) risks oxidizing the pyrazole ring or subliming the free base if the salt dissociates. Instead, use Azeotropic Drying in situ.

Protocol: In-Situ Azeotropic Drying

-

Charge: Place the "wet" amine salt into the reactor.

-

Suspend: Add Toluene or 2-MeTHF (highly recommended for process safety).

-

Distill: Perform a vacuum distillation (Rotavap or Dean-Stark). The water-solvent azeotrope will remove moisture.

-

Note: 1-methyl-1H-pyrazol-4-amine HCl is generally insoluble in toluene, so it will remain as a solid/slurry while water is stripped.

-

-

Exchange: Redissolve in your reaction solvent (e.g., DMF, DCM) without exposing to air.

Q: The salt clogs my addition funnel.

A: Hygroscopic salts become sticky upon contact with humid air in the headspace of an addition funnel.

-

Solution: Do not add as a solid. Dissolve the salt in the reaction solvent first and add as a solution via syringe or pressure-equalizing dropping funnel under argon.

Module 4: Advanced Salt Engineering (Optimization)

Q: We are moving to scale-up. Is there a less hygroscopic alternative to the HCl salt?

A: Yes. While HCl is the standard "first-pass" salt, it is often suboptimal for hygroscopicity. For aminopyrazoles, the lattice energy of the chloride salt is often insufficient to prevent hydration.

Salt Screening Strategy: Consider anions that pack more efficiently or are less prone to hydrogen bonding with water.

-

Candidate 1: Sulfate/Bisulfate: Often less hygroscopic but can be acidic.

-

Candidate 2: Tosylate (p-Toluenesulfonate): The lipophilic aromatic ring adds bulk and water repellency.

-

Candidate 3: Oxalate: Often forms highly crystalline, non-hygroscopic lattices with amines, though toxicity must be considered for pharma applications .

Visual Guide: Salt Selection Pipeline

Figure 2: Strategic workflow for identifying non-hygroscopic salt alternatives.

References

-

Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. European Pharmaceutical Review. Retrieved from [Link]

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for pKa and salt selection logic).

-

PubChem. (2025).[3] 1-Methyl-1H-pyrazol-4-amine hydrochloride Compound Summary. Retrieved from [Link]

Sources

Validation & Comparative

LC-MS analysis and fragmentation patterns of furan-pyrazole amines

An In-Depth Guide to the LC-MS Analysis and Fragmentation Patterns of Furan-Pyrazole Amines

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Furan-Pyrazole Amines

Furan-pyrazole amines represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their unique structure, combining the aromaticity of furan and pyrazole rings with the basicity of an amine functional group, confers valuable pharmacological properties, including potential activity as inhibitors of α-synuclein aggregation, relevant to Parkinson's disease research[1]. However, these same structural features present distinct challenges for bioanalytical method development.

The polarity and basicity of the amine group often lead to poor retention and peak asymmetry in standard reversed-phase liquid chromatography (RPLC)[2]. Furthermore, the multi-ring system can undergo complex fragmentation in the mass spectrometer, complicating structural elucidation and quantification. A robust and reliable analytical method is paramount for accurate pharmacokinetic, metabolism, and safety studies.

This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the analysis of furan-pyrazole amines. We will move beyond simple protocol recitation to explore the underlying principles of separation and ionization, explain the causality behind experimental choices, and detail the characteristic fragmentation pathways that are key to their identification.

Part 1: The Chromatographic Separation - A Comparative Analysis

The primary challenge in the LC analysis of furan-pyrazole amines is managing the polar, basic amine moiety to achieve adequate retention and sharp, symmetrical peaks. The choice of stationary phase and mobile phase pH are the most critical factors.

Stationary Phase Selection: Beyond Standard C18

While C18 columns are the workhorse of reversed-phase chromatography, they often provide insufficient retention for polar compounds like furan-pyrazole amines and can suffer from peak tailing due to interactions between the basic amine and residual silanols on the silica surface. We will compare two alternative strategies.

| Stationary Phase | Mechanism of Interaction | Advantages for Furan-Pyrazole Amines | Disadvantages |